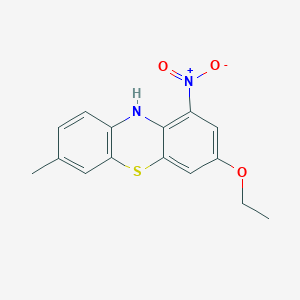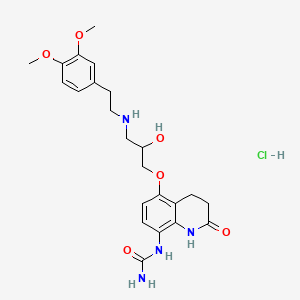
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a quinoline core, a dimethoxyphenyl group, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the dimethoxyphenyl group, and the final coupling with the urea moiety. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the Dimethoxyphenyl Group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions to introduce the dimethoxyphenyl group onto the quinoline core.
Coupling with the Urea Moiety: The final step involves the reaction of the intermediate compound with urea under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the dimethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and conditions like reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dimethoxyphenethyl)urea: A simpler analog with similar structural features but lacking the quinoline core.
Pioglitazone hydrochloride: A compound with a similar urea moiety but different overall structure and therapeutic applications.
Uniqueness
Urea, (5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-1,2,3,4-tetrahydro-2-oxo-8-quinolinyl)-, monohydrochloride is unique due to its combination of a quinoline core, a dimethoxyphenyl group, and a urea moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
76412-48-1 |
|---|---|
Fórmula molecular |
C23H31ClN4O6 |
Peso molecular |
495.0 g/mol |
Nombre IUPAC |
[5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-oxo-3,4-dihydro-1H-quinolin-8-yl]urea;hydrochloride |
InChI |
InChI=1S/C23H30N4O6.ClH/c1-31-19-6-3-14(11-20(19)32-2)9-10-25-12-15(28)13-33-18-7-5-17(26-23(24)30)22-16(18)4-8-21(29)27-22;/h3,5-7,11,15,25,28H,4,8-10,12-13H2,1-2H3,(H,27,29)(H3,24,26,30);1H |
Clave InChI |
NYDHMYXJTDHIBW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCC(COC2=C3CCC(=O)NC3=C(C=C2)NC(=O)N)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


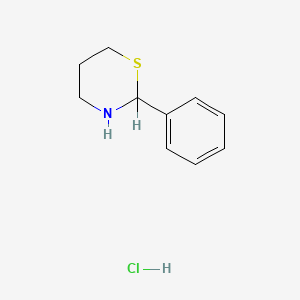
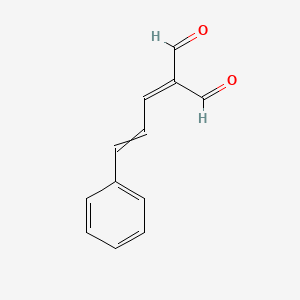
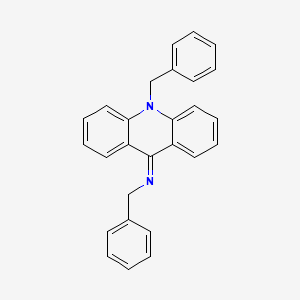
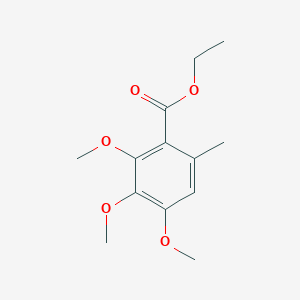
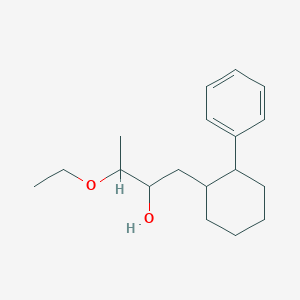
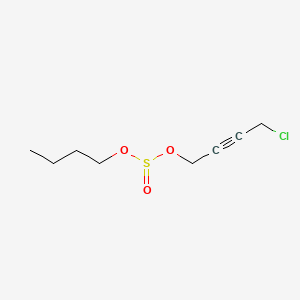

![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
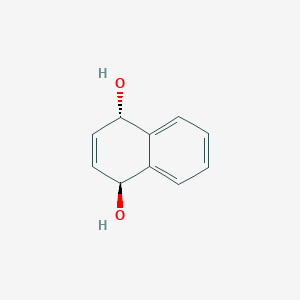
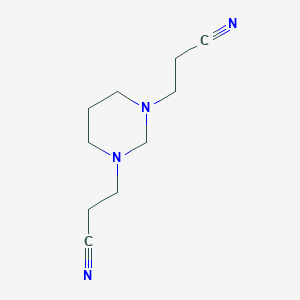
![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![1-[(2-Chlorophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14434479.png)
